3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde

Vue d'ensemble

Description

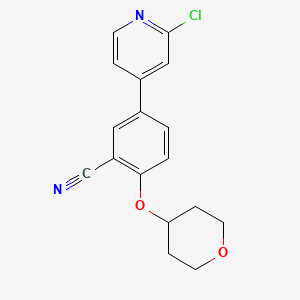

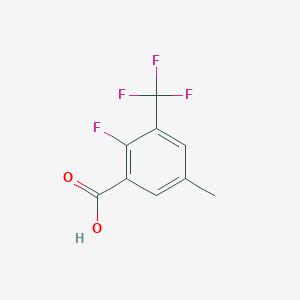

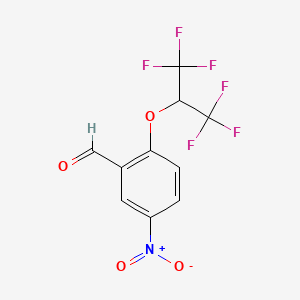

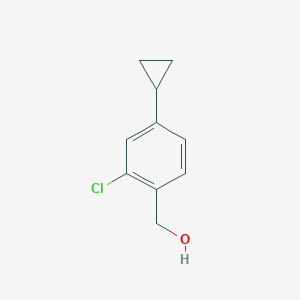

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a synthetic compound. It has a molecular formula of C7H3F4NO and a molecular weight of 193.1 g/mol .

Synthesis Analysis

A synthetic method of a similar compound, 3-fluoro-2-trifluoromethyl isonicotinic acid, has been disclosed in a patent . The method involves several steps, starting with 2-chloro-3-nitropyridine as a raw material, undergoing reactions under the catalysis of cuprous iodide and 1, 10-phenanthroline, trifluoromethyl trimethylsilane in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO or DMF as a solvent to obtain 2-trifluoromethyl-3-fluoropyridine. Finally, the obtained 2-trifluoromethyl-3-fluoropyridine undergoes hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain 3-fluoro-2-trifluoromethyl isonicotinic acid .Molecular Structure Analysis

The SMILES string for this compound is OC(=O)c1ccnc(c1F)C(F)(F)F . The InChI key is GOYPFNAZTPCXGS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 322.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 59.6±3.0 kJ/mol, and it has a flash point of 149.0±27.9 °C . The compound’s index of refraction is 1.458, and its molar refractivity is 36.2±0.3 cm3 .Applications De Recherche Scientifique

Metabolic Pathway Analysis

Studies have leveraged the utility of fluorinated compounds to explore metabolic pathways. For instance, fluorine-18-labeled estrogens were used to study selective uptakes in target tissues of immature rats, highlighting the potential of fluorinated compounds in tracing and understanding metabolic activities (Kiesewetter et al., 1984).

Nuclear Magnetic Resonance (NMR) Studies

1H and 19F-NMR spectroscopy has been a crucial tool in studying the metabolism and urinary excretion of mono- and disubstituted phenols, including various fluorinated compounds. This technique has helped in building a comprehensive understanding of the metabolic pathways and excretion profiles of these compounds (Bollard et al., 1996).

Imaging and Diagnostic Applications

Fluorinated compounds have found significant applications in diagnostic imaging. For instance, a PSMA-based PET imaging agent for prostate cancer was developed using a fluorine-18 labeled compound, demonstrating the role of such compounds in advancing cancer diagnostics (Chen et al., 2011).

Inhalational Anesthetics

Fluorinated compounds have been studied in the context of inhalational anesthetics. Desflurane, a new inhalational anesthetic under investigation, has shown to trigger malignant hyperthermia in susceptible swine. Such studies are crucial for understanding the safety and implications of new anesthetic compounds (Wedel et al., 1993).

Toxicology and Biodegradation

Kinetic studies of fluorotelomer alcohols and their metabolites have shed light on the potential toxicological effects and biodegradation pathways of these compounds. Such studies are important for understanding the environmental and health impacts of fluorinated compounds (Fasano et al., 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOSRLGFPJAKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

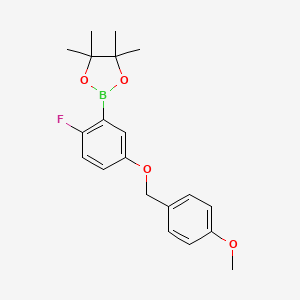

![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)